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Compound of Interest

Compound Name: 4-Cyanothiazole

Cat. No.: B073293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Cyanothiazole (also known as 4-thiazolecarbonitrile), a key intermediate in pharmaceutical

synthesis. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Cyanothiazole.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~9.1 Singlet - H-2

~8.5 Singlet - H-5

Note: Predicted values based on analysis of similar thiazole derivatives. Actual values may vary

depending on solvent and experimental conditions.
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¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm Assignment

~155 C-2

~140 C-5

~130 C-4

~115 -C≡N

Note: Predicted values based on typical chemical shifts for thiazole and nitrile carbons.[1][2]

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium-Weak Aromatic C-H stretch

~2230 Strong C≡N (Nitrile) stretch

~1500-1600 Medium C=C and C=N ring stretching

~1300-1400 Medium Ring stretching

~800-900 Strong C-H out-of-plane bending

Note: Predicted values based on characteristic IR absorption frequencies for aromatic nitriles

and thiazole rings.[3][4]

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

110 High [M]⁺ (Molecular Ion)

83 Medium [M - HCN]⁺

57 Medium
[C₃H₃N]⁺ or [C₂HNS]⁺

fragments
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Note: Predicted fragmentation pattern based on the principles of mass spectrometry.[5][6][7][8]

[9] The molecular ion is expected to be prominent. Fragmentation may involve the loss of

hydrogen cyanide (HCN) from the ring.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A sample of 5-10 mg of 4-Cyanothiazole is accurately weighed and dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR:

Spectra are typically acquired with a 90° pulse width.

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise

ratio.

Data is processed using Fourier transformation, and the resulting spectrum is phased and

baseline-corrected.

¹³C NMR:
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Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each

unique carbon atom.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.

The relaxation delay is adjusted to ensure accurate integration if quantitative analysis is

needed.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

The ATR crystal (e.g., diamond, ZnSe) of the FT-IR spectrometer is cleaned with a suitable

solvent (e.g., isopropanol) and allowed to dry completely.[10][11]

A background spectrum of the clean, empty crystal is recorded.[10]

A small amount of solid 4-Cyanothiazole is placed directly onto the ATR crystal, ensuring

good contact.

Pressure is applied using the instrument's pressure arm to ensure a uniform and consistent

sample path length.[11]

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

Measurement Mode: Attenuated Total Reflectance (ATR) is a common and convenient

method for solid samples.[12][13]

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)
Sample Preparation and Introduction:

A dilute solution of 4-Cyanothiazole is prepared in a volatile solvent such as methanol or

acetonitrile.

The sample can be introduced into the mass spectrometer via direct infusion or through a

chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for

separation from any impurities.

Instrumentation and Data Acquisition:

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source,

such as a Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzer.[14]

Ionization Method: Electron Impact (EI) is a common hard ionization technique for small,

volatile molecules that provides detailed fragmentation patterns.[8][15] Chemical Ionization

(CI) or Electrospray Ionization (ESI) can be used as softer ionization methods to ensure the

observation of the molecular ion.[15][16][17]

Mass Range: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the

molecular weight of 4-Cyanothiazole (110.14 g/mol ) and its expected fragments (e.g., m/z

50-200).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the m/z values of the fragment ions. High-resolution mass spectrometry (HRMS) can be

used to determine the exact mass and elemental composition.[15]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Cyanothiazole.
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Workflow for Spectroscopic Analysis of 4-Cyanothiazole
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Caption: Spectroscopic Analysis Workflow for 4-Cyanothiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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